2-(Difluoromethyl)-1,3,4-trifluorobenzene
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Overview
Description
2-(Difluoromethyl)-1,3,4-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,3,4-trifluorobenzene using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions . The reaction conditions often involve the use of a base like sodium bicarbonate and a photocatalyst such as Ir(ppy)3, with the reaction being carried out under blue LED irradiation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1,3,4-trifluorobenzene may involve continuous flow processes to ensure high yield and purity. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3,4-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoromethyl group can be replaced or modified.
Oxidation and Reduction: It can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, bases like sodium bicarbonate, and catalysts such as palladium or iridium complexes. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .
Major Products
Major products formed from these reactions include difluoromethyl-substituted aromatic compounds, difluoromethyl ketones, and difluoromethyl alcohols .
Scientific Research Applications
2-(Difluoromethyl)-1,3,4-trifluorobenzene has a wide range of applications in scientific research:
Properties
IUPAC Name |
2-(difluoromethyl)-1,3,4-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYGCCILAZPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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